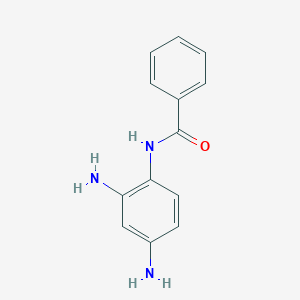

Benzamide, N-(2,4-diaminophenyl)-

Overview

Description

“Benzamide, N-(2,4-diaminophenyl)-” is a derivative of Benzamide . Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid . The molecular weight of “Benzamide, N-(2,4-diaminophenyl)-” is 212.2472 .

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient . The use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology are the advantages of this method .Molecular Structure Analysis

The molecular structure of “Benzamide, N-(2,4-diaminophenyl)-” was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis

The reaction for the synthesis of benzamides was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reversibility of the benzamides was also studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzamide, N-(2,4-diaminophenyl)-” are similar to those of Benzamide. Benzamide appears as a white solid in powdered form and as colourless crystals in crystalline form . It is slightly soluble in water .Scientific Research Applications

Polyamide Synthesis : A study by Ghodke et al. (2021) focused on the synthesis of novel aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide. These polyamides exhibited good solubility, high thermal stability, and amorphous nature, making them useful in heat-resistant applications.

Anticonvulsant Applications : Research conducted by Afolabi and Okolie (2013) explored the anticonvulsant properties of N-(substituted)-4-aminobenzamides. These compounds, including variants of N-(2,4-diaminophenyl)benzamide, showed potential as anticonvulsant agents.

Liquid Crystalline Compounds : Liu Xiu-ying and Wang Yu-yang (2010) investigated the synthesis of unsaturated liquid crystalline compounds based on p-diaminophenyl aramid, which is related to N-(2,4-diaminophenyl)benzamide. Their research, as detailed in Chemical Research and Application, revealed compounds with high melting points and stability, suitable for liquid crystalline applications.

Synthesis and Characterization of Benzamides : A study by Saeed et al. (2010) focused on the synthesis and crystal structure of various benzamides, including N-(2,4-dichlorophenyl)-N-(2-methylbenzoyl)benzamide. This research contributes to the understanding of the chemical structure and properties of benzamide derivatives.

Neuroleptic Activity : The neuroleptic activity of benzamides was investigated in a study by Iwanami et al. (1981). This research sheds light on the potential of benzamide derivatives, including N-(2,4-diaminophenyl)benzamide, as neuroleptic agents.

Future Directions

Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . By conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application . The development of newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level is a potential future direction .

properties

IUPAC Name |

N-(2,4-diaminophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,14-15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUMPCZMNRCLJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394389 | |

| Record name | Benzamide, N-(2,4-diaminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, N-(2,4-diaminophenyl)- | |

CAS RN |

56120-01-5 | |

| Record name | Benzamide, N-(2,4-diaminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

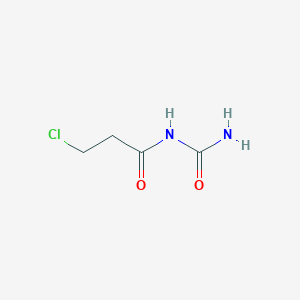

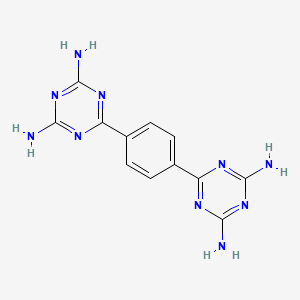

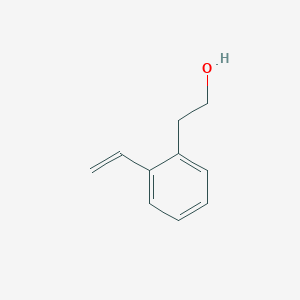

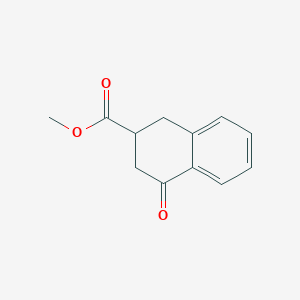

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chloride](/img/structure/B3053719.png)

![2-[(2-Chloropyrimidin-4-yl)amino]ethanol](/img/structure/B3053726.png)